molecular formula C10H14O2 B151198 6-Hydroxyadamantan-2-one CAS No. 67092-78-8

6-Hydroxyadamantan-2-one

Cat. No.: B151198
CAS No.: 67092-78-8
M. Wt: 166.22 g/mol
InChI Key: GHMGTAKCWHCTPS-UHFFFAOYSA-N
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Description

6-Hydroxyadamantan-2-one is a synthetic compound that belongs to the class of adamantane derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its unique structure, which includes a hydroxyl group and a ketone group attached to an adamantane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyadamantan-2-one can be achieved through various methods. One common approach involves the hydroxylation of adamantanone using cytochrome P-450CAM, an enzyme from Pseudomonas putida . This method involves the use of camphor as a carbon and energy source, leading to the formation of this compound through a series of enzymatic reactions.

Another synthetic route involves the Ritter reaction of 4-hydroxyadamantan-2-one with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid . This reaction yields diastereoisomeric products, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of organic solvents such as hexane, chloroform, carbon tetrachloride, and toluene . The process includes steps like vapor phase extraction and gas liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyadamantan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated and non-hydroxylated adamantane lactones.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Cytochrome P-450CAM and camphor 1,2-monooxygenase are commonly used enzymes for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the ketone group.

    Substitution: Boron trifluoride-ether complex and trifluoroacetic acid are used in substitution reactions.

Major Products

    Oxidation: 5-Hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one.

    Reduction: Various hydroxylated derivatives.

    Substitution: Diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1 12,6.1 4,11]tridec-9-enes.

Scientific Research Applications

6-Hydroxyadamantan-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various adamantane derivatives.

    Biology: Studied for its immunomodulating properties.

    Medicine: Investigated for its cerebrovascular anti-ischemic activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxyadamantan-2-one involves its interaction with specific molecular targets and pathways. For instance, its cerebrovascular anti-ischemic activity is mediated through a GABA-ergic mechanism on cerebral vessels . The compound does not compete for rat-brain membrane GABA A-receptors, indicating a unique mode of action .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyadamantan-2-one: Known for its immunostimulatory properties.

    4-Hydroxyadamantan-2-one: Used in the Ritter reaction to produce various derivatives.

    Adamantanone: The parent compound used in the synthesis of hydroxylated derivatives.

Uniqueness

6-Hydroxyadamantan-2-one stands out due to its specific cerebrovascular anti-ischemic activity without causing hypotensive effects . This property differentiates it from other similar compounds like picamilon and Mexidol, which are known to lower arterial blood pressure .

Properties

IUPAC Name

6-hydroxyadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMGTAKCWHCTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2O)CC1C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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